molecular formula C16H18ClNO2 B11833837 3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione CAS No. 62550-80-5

3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione

Cat. No.: B11833837
CAS No.: 62550-80-5
M. Wt: 291.77 g/mol
InChI Key: TYVCGMDTXMTJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione is a spiro compound characterized by a unique structural framework. Spiro compounds are known for their intriguing conformational and configurational properties, making them a subject of extensive research in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione typically involves the formation of the spirocyclic framework through cyclization reactions. One common method involves the reaction of a suitable precursor with a chlorinated aromatic compound under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione
  • 3-Oxaspiro[5.5]undecane-2,4-dione
  • 1,3-Dioxane-1,3-dithiane spiranes

Uniqueness

3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione stands out due to its specific substitution pattern and the presence of the azaspiro moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

62550-80-5

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C16H18ClNO2/c17-12-4-6-13(7-5-12)18-14(19)10-16(11-15(18)20)8-2-1-3-9-16/h4-7H,1-3,8-11H2

InChI Key

TYVCGMDTXMTJRR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C(=O)C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.